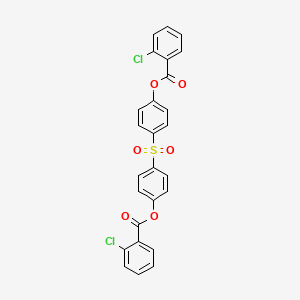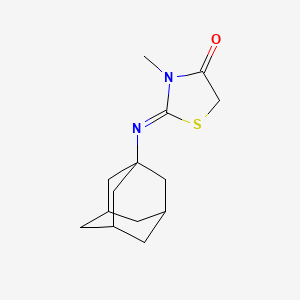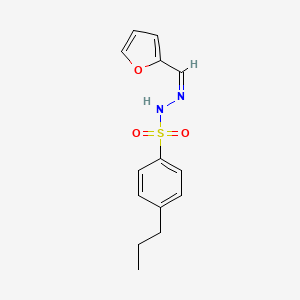![molecular formula C15H16N2O6 B4995521 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid, also known as CMBA, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been found to have various biochemical and physiological effects.
Wirkmechanismus
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid inhibits the activity of 15-lipoxygenase by binding to its active site. This prevents the enzyme from catalyzing the biosynthesis of leukotrienes. In addition, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of leukotrienes in vitro and in vivo, which suggests that it has anti-inflammatory properties. In addition, this compound has been found to inhibit the proliferation of cancer cells, which suggests that it has potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to be stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using this compound is its specificity for 15-lipoxygenase. This limits its use in experiments that involve other enzymes or pathways.
Zukünftige Richtungen
There are several future directions for the research on 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid. One area of interest is the development of this compound analogs that have improved potency and selectivity for 15-lipoxygenase. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases such as asthma, allergic rhinitis, and cardiovascular disease. Finally, the antioxidant properties of this compound warrant further investigation, as they may have implications for the treatment of various diseases associated with oxidative stress.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. This compound inhibits the activity of 15-lipoxygenase, which suggests that it has potential therapeutic applications in diseases such as asthma, allergic rhinitis, and cardiovascular disease. However, its specificity for 15-lipoxygenase limits its use in experiments that involve other enzymes or pathways. Future research on this compound should focus on the development of analogs with improved potency and selectivity, as well as investigating its potential therapeutic applications and antioxidant properties.
Synthesemethoden
The synthesis method of 5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases, including asthma, allergic rhinitis, and cardiovascular disease. Therefore, this compound has potential therapeutic applications in these diseases.
Eigenschaften
IUPAC Name |
5-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c18-13(3-4-14(19)20)16-10-1-2-12(11(9-10)15(21)22)17-5-7-23-8-6-17/h1-4,9H,5-8H2,(H,16,18)(H,19,20)(H,21,22)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRMQYAWGJHOKX-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4995443.png)
![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)

![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)
![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)


![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)

